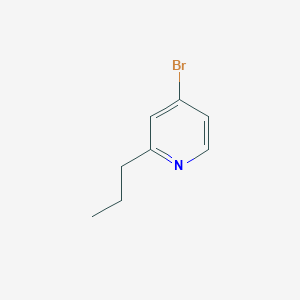

4-Bromo-2-propylpyridine

Übersicht

Beschreibung

4-Bromo-2-propylpyridine is a chemical compound with the molecular formula C8H10BrN and a molecular weight of 216.08 . It is used in scientific research, with applications ranging from organic synthesis to pharmaceutical development.

Synthesis Analysis

The synthesis of 4-Bromo-2-propylpyridine involves two stages . In the first stage, 1-propylmagnesium chloride and 4-bromopyridine hydrochloride are combined with phenyl chloroformate in tetrahydrofuran and diethyl ether at -78°C for approximately 20 minutes under an inert atmosphere . In the second stage, the mixture is combined with chloranil and acetic acid in toluene at 20°C for 16 hours .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-propylpyridine consists of a pyridine ring with a bromine atom attached at the 4-position and a propyl group attached at the 2-position .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-2-propylpyridine are primarily related to its use as a starting material in the synthesis of other compounds . The bromine atom on the pyridine ring makes it a good candidate for further reactions, such as coupling reactions .Wissenschaftliche Forschungsanwendungen

- Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Application : In recent decades, the interest in responsive fibrous structures has surged, propelling them into diverse applications: from wearable textiles that adapt to their surroundings, to filtration membranes dynamically altering selectivity, these structures showcase remarkable versatility .

- Methods of Application : Various stimuli, including temperature, light, pH, electricity, and chemical compounds, can serve as triggers to unleash physical or chemical changes in response. Processing methodologies such as weaving or knitting using responsive yarns, electrospinning, as well as coating procedures, enable the integration of responsive materials into fibrous structures .

- Results or Outcomes : They can respond to these stimuli, and comprise shape memory materials, temperature-responsive polymers, chromic materials, phase change materials, photothermal materials, among others. The resulting effects can manifest in a variety of ways, from pore adjustments and altered permeability to shape changing, color changing, and thermal regulation .

Scientific Field: Organic Chemistry

Scientific Field: Materials Science

- Application : Bromo-substituted pyridine compounds, such as 4-Bromo-2-methylpyridine, are often used as starting materials in the preparation of various organic compounds .

- Methods of Application : These compounds can undergo reactions such as sodium or nickel reductive coupling, side chain oxidation, and esterification to produce a variety of products .

- Results or Outcomes : The resulting compounds can serve as important raw materials and intermediates in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

- Application : Bromo-substituted pyridine compounds can be used in the synthesis of various pharmaceuticals .

- Methods of Application : These compounds can be used as building blocks in the synthesis of complex molecules, often through reactions such as coupling reactions, substitution reactions, or other types of organic transformations .

- Results or Outcomes : The resulting compounds can be used in the development of new drugs or therapies .

Scientific Field: Organic Synthesis

Scientific Field: Pharmaceutical Research

- Application : 4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines .

- Methods of Application : The compound undergoes sodium or nickel reductive coupling, side chain oxidation, and esterification .

- Results or Outcomes : The resulting crown-ester-bipyridines serve as important raw materials and intermediates in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

- Application : Viologens, also known as 4,4′-Bipyridinium salts, are a well-recognized class of electrochromic materials .

- Methods of Application : The synthesis of viologens involves the conversion of 4-aminophenol to the diazonium ion intermediate 4-hydroxybenzenediazonium ion followed by the reaction with naphthalen-2-ol .

- Results or Outcomes : Viologens exhibit three reversible redox states and their electrochromic properties can be modulated by varying the nitrogen substituents on the pyridyl .

Scientific Field: Crown-Ester-Bipyridines Synthesis

Scientific Field: Viologens Synthesis

Zukünftige Richtungen

4-Bromo-2-propylpyridine is a versatile chemical compound used in scientific research. Its applications range from organic synthesis to pharmaceutical development, making it an essential tool for exploring new compounds and their potential therapeutic uses. Future research may focus on developing new synthetic methods and applications for this compound.

Relevant Papers One relevant paper discusses an improved synthesis of 4-bromo-2,2’-bipyridine, a related compound, which is used as a starting material for low-molecular-weight model compounds . This paper could provide valuable insights into the synthesis and potential applications of 4-Bromo-2-propylpyridine.

Eigenschaften

IUPAC Name |

4-bromo-2-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLAQZLXZDHAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542253 | |

| Record name | 4-Bromo-2-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-propylpyridine | |

CAS RN |

98420-99-6 | |

| Record name | 4-Bromo-2-propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98420-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.